molecular formula C23H20N2O6 B2633937 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-28-1

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2633937
CAS RN: 618876-28-1
M. Wt: 420.421
InChI Key: XHJAATCWQOMMKD-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a part of the 3-Hydroxy-3-pyrrolin-2-ones family, known for its high stability and reactivity due to the active carbonyl group. These compounds are used to create various condensed systems in reactions with binucleophiles, expanding the range of these compounds. The paper by Gein & Pastukhova (2020) details the synthesis and properties of related compounds, showcasing their potential in chemical reactions and applications (Gein & Pastukhova, 2020).

Structural Analysis and Crystallography

  • Kumarasinghe, Hruby, & Nichol (2009) explored the crystal structure of compounds structurally similar to the chemical of interest, emphasizing the complexity of structural determination and the importance of single-crystal X-ray analysis for accurate structure elucidation (Kumarasinghe, Hruby, & Nichol, 2009).

Tautomerism and Spectroscopic Analysis

  • Cornago et al. (2009) analyzed the tautomerism of similar NH-pyrazoles, using X-ray crystallography and NMR spectroscopy. This research highlights the complex tautomerism and hydrogen bonding patterns in compounds with structural similarities to the compound of interest, providing insights into its potential behavior and properties (Cornago et al., 2009).

Reactions and Chemical Transformations

  • Gein & Mar'yasov (2015) discussed the three-component condensation and subsequent reactions of compounds related to the chemical of interest. This study provides valuable information on the reactivity and possible transformations of such compounds, which could be relevant for various scientific applications (Gein & Mar'yasov, 2015).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-12-18(24-31-13)25-20(14-4-8-16(29-2)9-5-14)19(22(27)23(25)28)21(26)15-6-10-17(30-3)11-7-15/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNLONIZATGTF-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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